4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine
Overview
Description
4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylamino groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process also includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound readily undergoes nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of substituted triazines with various functional groups.
Scientific Research Applications
4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Research has explored its use in the development of new pharmaceuticals, particularly as potential anticancer and antimicrobial agents.
Industry: The compound is used in the production of high-performance polymers and resins, which are utilized in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cellular signaling, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Melamine: A triazine derivative used in the production of melamine resins.
Cyanuric Acid: Another triazine compound used in the synthesis of disinfectants and herbicides.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: A related compound with similar chemical properties but different applications.
Uniqueness: 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
4,6-bis(methylamino)-1H-1,3,5-triazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-6-3-8-4(7-2)10-5(11)9-3/h1-2H3,(H3,6,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODIGNDMMLLYAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=O)N1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343918 | |
Record name | 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55702-52-8 | |
Record name | 4,6-Bis(methylamino)-2-hydroxy-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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